molecular formula C17H16ClNO B3038874 [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol CAS No. 92407-99-3

[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol

Cat. No.: B3038874
CAS No.: 92407-99-3
M. Wt: 285.8 g/mol
InChI Key: LAHLJGXIJPJMMB-UHFFFAOYSA-N
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Description

[1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is an indole-derived compound with the molecular formula C₁₆H₁₄ClNO and an average molecular mass of 271.744 g/mol . Its structure features a 2-chlorobenzyl group attached to the indole nitrogen, a methyl group at the indole 2-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position. The compound is identified by CAS RN 92407-89-1 and ChemSpider ID 780916 .

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHLJGXIJPJMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol typically begins with the preparation of 2-chlorobenzyl chloride and 2-methylindole.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol serves as a building block for the synthesis of novel indole derivatives with potential biological activities.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

    Drug Development: Due to its indole nucleus, the compound is explored for its potential as a drug candidate for various diseases, including cancer, inflammation, and infectious diseases.

Industry:

    Chemical Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Receptor Binding: The compound may exert its effects by binding to specific receptors in the body, such as serotonin or dopamine receptors, influencing neurotransmission and cellular signaling pathways.

    Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Benzyl Group

  • [1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl]methanol (22): Key differences: The benzyl group is substituted with chlorine at the 3-position (vs. 2-position in the target compound), and the indole ring has a 4-methoxy group. The 4-methoxy group increases electron density on the indole ring, which may enhance π-π stacking interactions .
  • [7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol (23): Key differences: The indole ring has a 7-chloro substituent, and the benzyl group is 3,4-dichlorinated.

Modifications to the Hydroxymethyl Group

  • 4-[1-(2-Chlorobenzyl)-1H-indol-3-yl]butanoic acid: Key differences: The hydroxymethyl group is replaced with a butanoic acid chain. Impact: The carboxylic acid group introduces hydrogen-bonding capacity and ionization at physiological pH, enhancing water solubility. This modification is relevant for prodrug designs or targeting carboxylate-binding enzymes .
  • 1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide :
    • Key differences : The hydroxymethyl group is substituted with an imidothiocarbamate, and the compound exists as a hydroiodide salt.
    • Impact : The thiocarbamate group may confer thiol-reactive properties, while the iodide counterion increases molecular weight (443.74 g/mol) and alters crystalline packing .

Saturation of the Indole Ring

  • (1-Benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol: Key differences: The indole ring is partially saturated (2,3-dihydro), and the benzyl group lacks chlorine. The absence of chlorine on the benzyl group reduces electron-withdrawing effects .

Functionalization with Heterocycles

  • 2-(2-(1-(2-Chlorobenzyl)-2-methyl-1H-indol-3-yl)ethyl)isoindoline-1,3-dione (10a) :
    • Key differences : An isoindoline-1,3-dione moiety is appended via an ethyl linker.
    • Impact : The dione group introduces hydrogen-bond acceptors, which could enhance interactions with proteases or kinases. The extended structure increases molecular weight (empirical formula: C₂₆H₂₀ClN₃O₂) and may affect pharmacokinetics .

Biological Activity

The compound [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol is a member of the indole family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive examination of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of indole derivatives like this compound typically involves multi-step organic reactions. Commonly utilized methods include:

  • Condensation Reactions : Indoles can be synthesized through the condensation of 2-substituted anilines with aldehydes or ketones.
  • Functional Group Modifications : The introduction of chlorobenzyl and methyl groups can be achieved through electrophilic aromatic substitution reactions.

Structural Features

The presence of the chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake. The indole nucleus is known for its ability to interact with various biological targets, making this compound a candidate for further pharmacological studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. An MTT assay demonstrated that this compound inhibits cell proliferation in a dose-dependent manner with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
HeLa5.2
A5496.8
MCF-77.0

The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins. The compound may also inhibit key signaling pathways involved in tumor growth, such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to anticancer properties, indole derivatives exhibit antimicrobial effects. Research has indicated that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 15–30 µg/mL .

Case Study 1: Anticancer Efficacy

A recent study evaluated the compound's efficacy against breast cancer cell lines (MCF-7 and MBA-MD-231). Results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this indole derivative against resistant bacterial strains. The findings demonstrated that it effectively inhibited bacterial growth, providing a promising avenue for developing new antibiotics amid rising resistance rates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via alkylation of a substituted indole precursor (e.g., 2-methyl-1H-indole) with 2-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF), followed by hydroxymethylation at the 3-position using NaBH₄ reduction of an aldehyde intermediate. Key intermediates are characterized via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HR-ESI-MS to confirm regioselectivity and purity . Phase-transfer catalysis may optimize alkylation efficiency, as seen in analogous indole derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1 \text{H}- and 13C^{13} \text{C}-NMR: Assign signals for the 2-methyl group, 2-chlorobenzyl substituent, and hydroxymethyl (-CH₂OH) moiety.
  • HR-ESI-MS: Verify molecular ion peaks (e.g., [M+H]+^+) to confirm molecular formula.
  • IR Spectroscopy: Identify O-H stretching (~3200–3600 cm1^{-1}) and aromatic C-H vibrations.
    Data cross-validation with computational models (e.g., DFT) resolves ambiguities .

Q. How is X-ray crystallography applied to validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths, angles, and spatial arrangement. For indole derivatives, methanol is a common solvent for crystallization. SHELXL software refines structures, addressing challenges like disorder in flexible substituents (e.g., 2-chlorobenzyl group). Hydrogen-bonding networks between the hydroxymethyl group and solvent molecules stabilize the crystal lattice .

Advanced Research Questions

Q. How can discrepancies between NMR data and computational models be resolved for this compound?

  • Methodological Answer :

  • Advanced NMR Experiments : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For stereochemical confirmation, NOESY detects spatial proximity of substituents.
  • 1,1-ADEQUATE : Correlates 13C^{13} \text{C}-13C^{13} \text{C} couplings to resolve connectivity in complex indole frameworks .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate structural hypotheses .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Solvent Selection : Methanol or ethanol promotes crystal growth but may lead to solvent inclusion (e.g., methanol 1.13-solvate in analogous structures) .
  • Disorder Handling : Flexible 2-chlorobenzyl groups often require multi-site refinement in SHELXL.
  • Twinned Data : High-resolution datasets (e.g., synchrotron sources) improve refinement accuracy. SHELXD/SHELXE pipelines robustly handle partial diffraction data .

Q. How can the alkylation step in synthesis be optimized using phase-transfer catalysis (PTC)?

  • Methodological Answer :

  • Reagent Selection : Use tetrabutylammonium bromide (TBAB) as a PTC agent in biphasic systems (e.g., H₂O/CH₂Cl₂) to enhance reaction rates.
  • Kinetic Monitoring : Track reaction progress via TLC or in situ IR to minimize byproducts (e.g., dialkylation).
  • Scale-Up : Adjust stoichiometry of 2-chlorobenzyl bromide and base (NaOH) for reproducibility .

Q. What strategies mitigate racemization during synthesis of chiral indole derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce enantiopure protecting groups (e.g., Evans oxazolidinones) during hydroxymethylation.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation.
  • Dynamic Resolution : Use enzymes (e.g., lipases) to kinetically resolve racemic mixtures .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., unexpected 1H^1 \text{H}-NMR shifts) be investigated?

  • Methodological Answer :

  • Impurity Profiling : Conduct LC-MS to detect byproducts (e.g., oxidation of -CH₂OH to -COOH).
  • Variable Temperature NMR : Assess signal splitting caused by conformational exchange.
  • Isotopic Labeling : Use 2H^2 \text{H}- or 13C^{13} \text{C}-labeled precursors to trace unexpected signals .

Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueObserved DataReference Compound (Analog)
1H^1 \text{H}-NMR (400 MHz, DMSO-d6)δ 7.65 (d, J=8 Hz, 1H, Ar-H), 4.72 (s, 2H, -CH₂OH)δ 7.60–7.30 (Ar-H), 4.68 (-CH₂OH)
HR-ESI-MS[M+H]+^+ m/z 302.0845 (calc. 302.0849)[M+H]+^+ m/z 318.0521 (calc. 318.0523)

Table 2 : Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space GroupP21_1/c
a, b, c (Å)10.25, 12.78, 15.32
Resolution (Å)0.84
Rmerge_\text{merge}0.032

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol

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